molecular formula C13H11ClN4O B2461488 8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2034574-92-8

8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2461488
CAS No.: 2034574-92-8
M. Wt: 274.71
InChI Key: DTYCIBQNZBHPLZ-UHFFFAOYSA-N
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Description

8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a compound belonging to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridazine ring, with a chlorobenzyl group and a methyl group as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a bimetallic copper and zinc-catalyzed oxidative cycloaddition reaction. This process includes the tandem C–N addition followed by an intramolecular oxidative N-N bond formation mediated by iodine and potassium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.

Scientific Research Applications

8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4,5-trimethoxyphenyl)-6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • 1,2,4-triazolo[4,3-a]pyrazine derivatives

Uniqueness

8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chlorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

8-[(2-chlorophenyl)methoxy]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-9-6-12(13-16-15-8-18(13)17-9)19-7-10-4-2-3-5-11(10)14/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYCIBQNZBHPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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